

Application Notes & Protocols: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents with O-Benzoylhydroxylamines

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Compound of Interest

Compound Name: *O-Benzoylhydroxylamine*

Cat. No.: *B1197823*

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This document provides a detailed overview and practical protocols for the copper-catalyzed electrophilic amination of organozinc reagents using **O-benzoylhydroxylamines**. This methodology offers a versatile and robust approach for the formation of C-N bonds, enabling the synthesis of a wide array of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals and other bioactive molecules.^[1]

The reaction is characterized by its mild conditions, broad substrate scope, and tolerance to a variety of functional groups and steric hindrance.^{[2][3][4]} Organozinc reagents, typically generated in situ from more common organometallic precursors like Grignard or organolithium reagents, serve as the nucleophilic partner.^{[2][3]} **O-benzoylhydroxylamines** act as effective electrophilic aminating agents, or "R₂N⁺" synthons.^[2]

Reaction Principle & Advantages

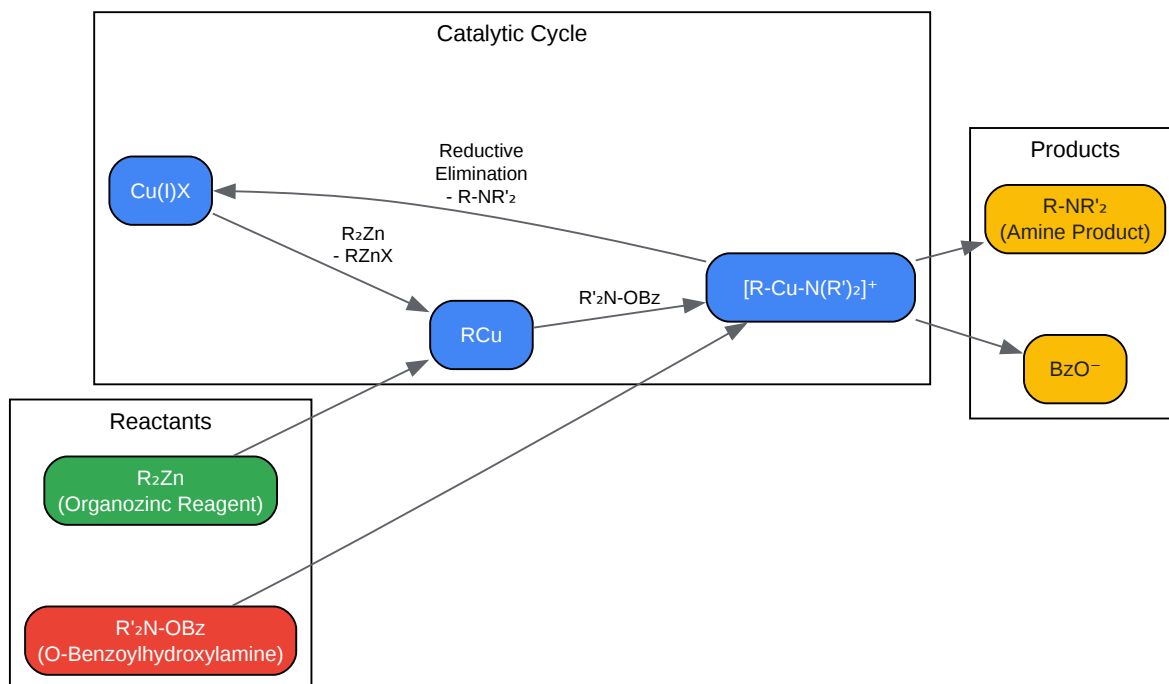
The core transformation involves the coupling of a diorganozinc reagent (R₂Zn) with an **O-benzoylhydroxylamine** in the presence of a copper catalyst to yield the corresponding amine.^{[3][4]} This method is a valuable alternative to traditional nucleophilic amination strategies, such as the Buchwald-Hartwig amination.^[5]

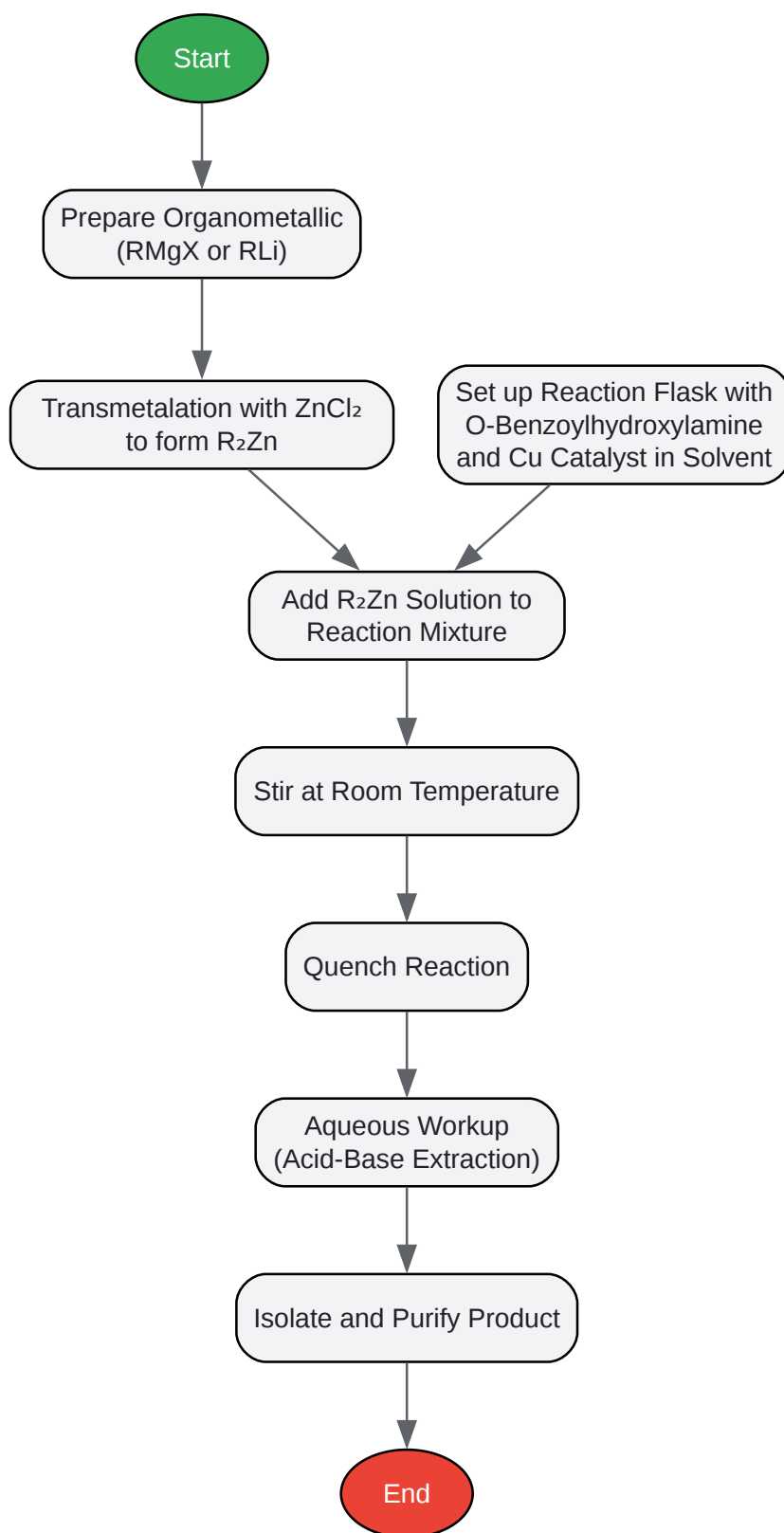
Key Advantages:

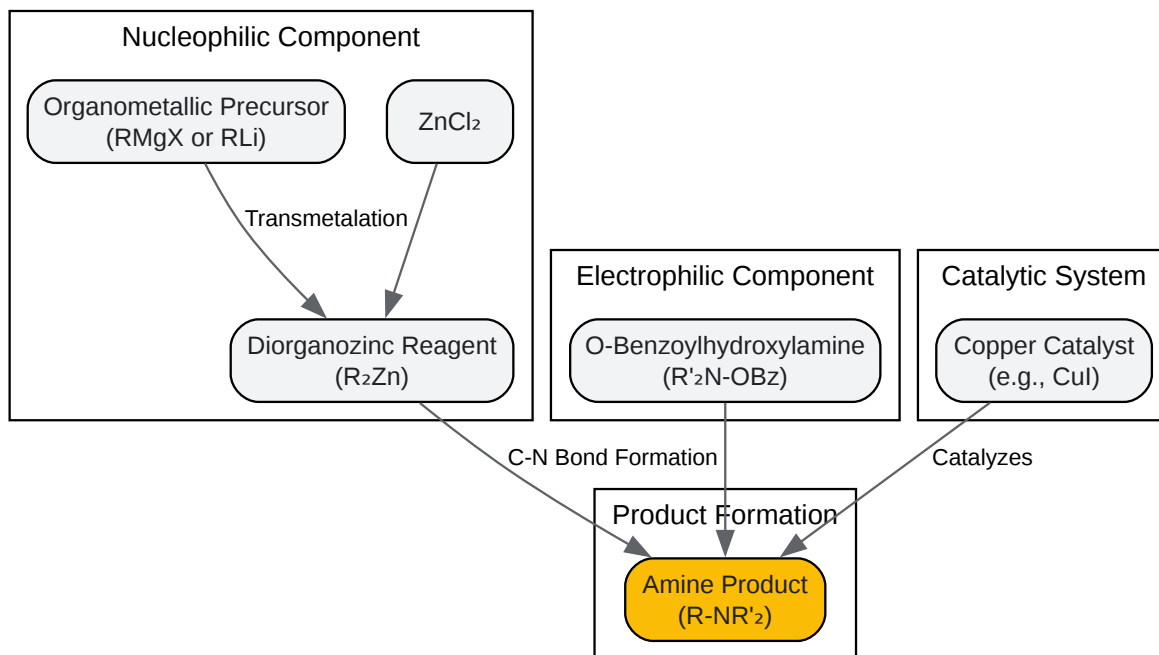
- **Mild Reaction Conditions:** The reactions are typically carried out at room temperature, making them compatible with sensitive functional groups.[\[3\]](#)
- **Broad Substrate Scope:** The protocol is effective for a wide range of organozinc reagents, including aryl, heteroaryl, benzyl, and various alkyl nucleophiles.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- **Functional Group Tolerance:** The reaction demonstrates remarkable compatibility with various functional groups.
- **Steric Tolerance:** The amination process can accommodate significant steric bulk on both the organozinc reagent and the aminating agent.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- **Operational Simplicity:** Products can often be isolated in high purity through a simple acid-base extractive workup.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Stable Aminating Reagents:** **O-benzoylhydroxylamines** are readily prepared in a single step and exhibit good stability.[\[2\]](#)[\[3\]](#)

Proposed Reaction Mechanism

Mechanistic studies suggest an SN2-type pathway for the carbon-nitrogen bond formation.[\[5\]](#)
[\[7\]](#) The proposed catalytic cycle is initiated by the reaction of the organozinc species with the copper catalyst.







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